4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine
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Overview
Description
4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine is a complex organic compound that features a pyridine ring substituted with oxan-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution with oxan-4-yl groups:
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, such compounds might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory or anticancer properties.
Industry
In industry, these compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Receptor interactions: Modulating receptor function to elicit biological responses.
Pathway modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Oxan-4-yl)pyridine: A simpler analog with one oxan-4-yl group.
2,4-Dioxo-1,3,2-dioxaphosphorinane: A compound with a similar oxan-4-yl structure but different core.
Uniqueness
4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine is unique due to its dual oxan-4-yl substitution on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-7-21-19(13-17(1)15-3-9-23-10-4-15)20-14-18(2-8-22-20)16-5-11-24-12-6-16/h1-2,7-8,13-16H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHFQXHTCUNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=C2)C3=NC=CC(=C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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